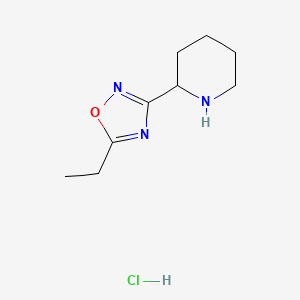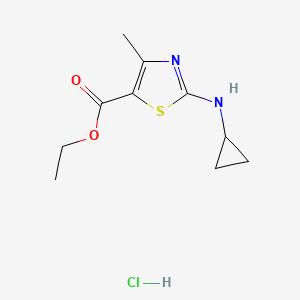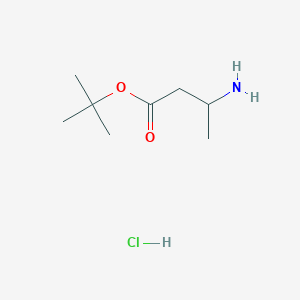
Tert-butyl 3-aminobutanoate hydrochloride
Overview
Description
Tert-butyl 3-aminobutanoate hydrochloride is a useful intermediate for pharmaceutical and organic synthesis . It is a clear to light yellow viscous liquid .
Synthesis Analysis
The synthesis of tert-butyl esters, such as Tert-butyl 3-aminobutanoate hydrochloride, often proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . In one of the classical methods, mineral acid-catalyzed addition of isobutene to amino acids is employed .Molecular Structure Analysis
The molecular formula of Tert-butyl 3-aminobutanoate hydrochloride is C8H17NO2 . Its InChI Code is 1S/C8H17NO2.ClH/c1-6(9)5-7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H/t6-;/m1./s1 .Chemical Reactions Analysis
As a tertiary alcohol, tert-butyl alcohol is more resistant to oxidation than the other isomers of butanol. Tert-butyl alcohol is deprotonated with a strong base to give the alkoxide .Physical And Chemical Properties Analysis
Tert-butyl 3-aminobutanoate hydrochloride is a clear to light yellow viscous liquid . Its refractive index is 1.4240 to 1.4260 (20°C, 589 nm) .Scientific Research Applications
Multifunctional Dendrimer Synthesis
Tert-butyl 3-aminobutanoate hydrochloride is employed in the synthesis of new types of 1 → (2 + 1) C-branched monomers, which are crucial for constructing multifunctionalized dendrimers. These dendrimers, due to their unique structure and functionalization capabilities, hold promise for various applications, including drug delivery systems and nanotechnology (Newkome et al., 2003).
Biocompatible Polymer Production
The compound is also instrumental in the production of biocompatible polymers through alternating copolymerization with carbon dioxide. Such polymers, derived from racemic-tert-butyl 3,4-epoxybutanoate and CO2, exhibit significant biocompatibility and are being explored for biomedical applications, including drug delivery and tissue engineering (Tsai et al., 2016).
Enzyme Inhibition Studies
Research into 4-amino-2-(substituted methyl)-2-butenoic acids, synthesized from tert-butyl 3-aminobutanoate hydrochloride, contributes to the understanding of enzyme inhibition mechanisms. These studies are crucial for the development of novel pharmaceuticals and therapeutic agents by identifying potential enzyme inhibitors (Silverman et al., 1986).
Amino Acid Synthesis
The compound is used in the asymmetric synthesis of diaminobutanoic acids, which are valuable building blocks in peptide synthesis and pharmaceuticals. Such syntheses contribute to the development of new drugs and therapeutic peptides with improved efficacy and specificity (Bunnage et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 3-aminobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(9)5-7(10)11-8(2,3)4;/h6H,5,9H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPNDKSXVMHZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC(C)(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1269151-21-4 | |
| Record name | tert-butyl 3-aminobutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[Hexyl(methyl)amino]acetic acid hydrochloride](/img/structure/B1522846.png)

![2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1522849.png)

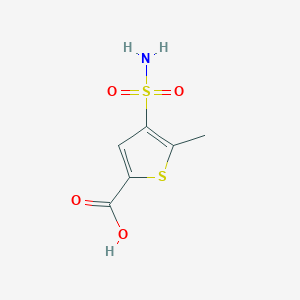

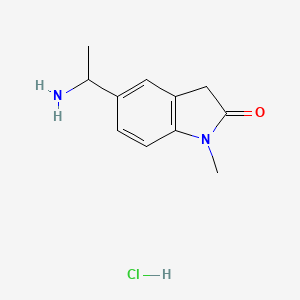
![2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1522857.png)
